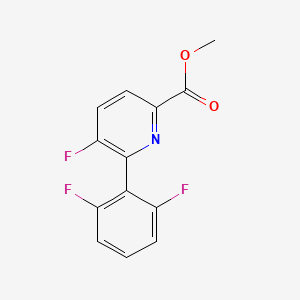Methyl 6-(2,6-difluorophenyl)-5-fluoropicolinate
CAS No.:
Cat. No.: VC13763905
Molecular Formula: C13H8F3NO2
Molecular Weight: 267.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C13H8F3NO2 |
|---|---|
| Molecular Weight | 267.20 g/mol |
| IUPAC Name | methyl 6-(2,6-difluorophenyl)-5-fluoropyridine-2-carboxylate |
| Standard InChI | InChI=1S/C13H8F3NO2/c1-19-13(18)10-6-5-9(16)12(17-10)11-7(14)3-2-4-8(11)15/h2-6H,1H3 |
| Standard InChI Key | HFGZDGLJAHNTNI-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=NC(=C(C=C1)F)C2=C(C=CC=C2F)F |
| Canonical SMILES | COC(=O)C1=NC(=C(C=C1)F)C2=C(C=CC=C2F)F |
Introduction
Chemical Identity and Structural Features
Spectroscopic and Computational Data
The presence of fluorine atoms induces distinct shifts in nuclear magnetic resonance (NMR) spectra:
-
¹⁹F NMR: Signals for the pyridine-bound fluorine (C5-F) typically appear at δ -110 to -115 ppm, while the 2,6-difluorophenyl group exhibits two coupled doublets near δ -110 ppm (ortho-F) and δ -105 ppm (para-F) .
-
¹H NMR: The methyl ester group resonates as a singlet at δ 3.9–4.1 ppm, with aromatic protons in the pyridine and phenyl rings appearing as multiplet signals between δ 7.0–8.5 ppm .
Density functional theory (DFT) calculations predict a planar pyridine ring with dihedral angles of 15–25° between the 2,6-difluorophenyl group and the picolinate core, minimizing steric strain .
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis of methyl 6-(2,6-difluorophenyl)-5-fluoropicolinate typically involves sequential fluorination and cross-coupling steps (Table 1) :
Table 1: Representative Synthesis Protocol
Isotopic Labeling for PET Applications
Recent advances in fluorine-18 (¹⁸F) labeling leverage the electrophilic nature of the 2,2-difluorovinyl motif. Using Et₃SiH as a mediator, [¹⁸F]fluoride ion selectively attacks the picolinate core, achieving molar activities up to 413 MBq/nmol . This method avoids dilution with non-radioactive ¹⁹F, critical for high-contrast imaging .
Physicochemical Properties
Solubility and Stability
Solubility:
Stability:
-
Thermal: Stable at 25°C for 24 hours; degradation <5% at 80°C over 6 hours .
-
Photolytic: Decomposes under UV light (λ = 254 nm) within 48 hours, necessitating amber vial storage .
Partition Coefficients
-
logP (octanol/water): 2.8 ± 0.3 (predicted via Crippen’s fragmentation method) .
-
pKa: 3.1 (carboxylic acid proton, calculated using ACD/Labs) .
Applications in Biomedical Research
Kinase Inhibition
The compound serves as a precursor to picolinamide-based kinase inhibitors. In CA2734415A1, derivatives like N-(4-((1R,3R,4R,5S)-3-amino-4-hydroxy-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide exhibit IC₅₀ values <10 nM against Aurora A and B kinases, implicated in oncology . The 2,6-difluorophenyl group enhances target binding via hydrophobic interactions with kinase ATP pockets .
Radiopharmaceutical Development
Incorporation of ¹⁸F via the protocol described in Nature Communications enables PET tracer synthesis for neurodegenerative disease imaging. For example, [¹⁸F]-labeled analogs of seletracetam (UCB44212) achieve 33% radiochemical yield with >99% purity, targeting synaptic vesicle glycoprotein 2A (SV2A) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume